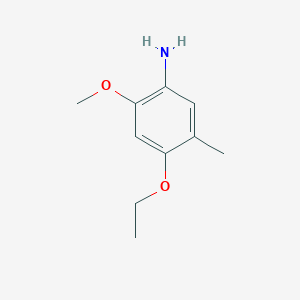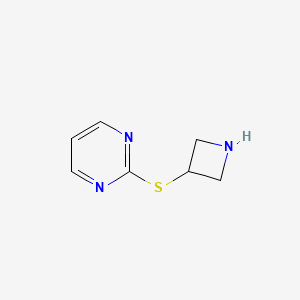
2-(Azetidin-3-ylthio)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-3-ylthio)pyrimidine is a heterocyclic compound that features a pyrimidine ring bonded to an azetidine moiety via a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylthio)pyrimidine typically involves the reaction of a pyrimidine derivative with an azetidine derivative in the presence of a sulfur source. One common method is the nucleophilic substitution reaction where a 2-halo-pyrimidine reacts with azetidine-3-thiol under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
2-(Azetidin-3-ylthio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
作用機序
The mechanism of action of 2-(Azetidin-3-ylthio)pyrimidine in biological systems often involves its interaction with specific enzymes or receptors. For example, as a thymidylate synthase inhibitor, it binds to the active site of the enzyme, preventing the synthesis of thymidine monophosphate (TMP) from deoxyuridine monophosphate (dUMP), thereby inhibiting DNA synthesis and cell proliferation .
類似化合物との比較
Similar Compounds
2-Thiopyrimidine: Similar structure but lacks the azetidine moiety.
Azetidine-3-thiol: Contains the azetidine ring but not the pyrimidine ring.
Pyrimidine-2-thione: Similar sulfur-containing pyrimidine derivative.
Uniqueness
2-(Azetidin-3-ylthio)pyrimidine is unique due to the presence of both the azetidine and pyrimidine rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development .
特性
分子式 |
C7H9N3S |
|---|---|
分子量 |
167.23 g/mol |
IUPAC名 |
2-(azetidin-3-ylsulfanyl)pyrimidine |
InChI |
InChI=1S/C7H9N3S/c1-2-9-7(10-3-1)11-6-4-8-5-6/h1-3,6,8H,4-5H2 |
InChIキー |
OOCNXDXBKFPIML-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)SC2=NC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B13320737.png)
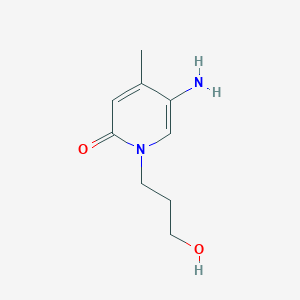
amine](/img/structure/B13320747.png)

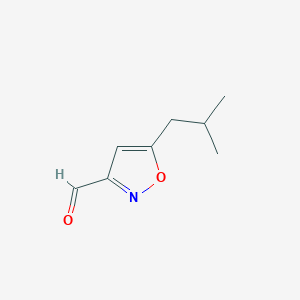
![tert-Butyl 7,7-difluoro-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13320776.png)
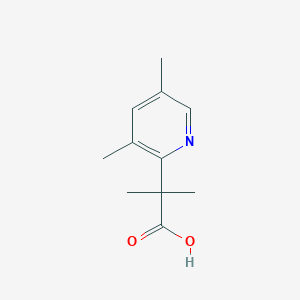

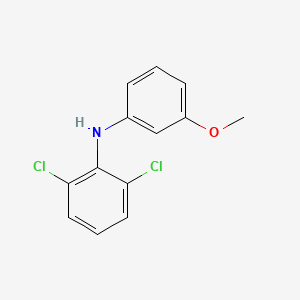
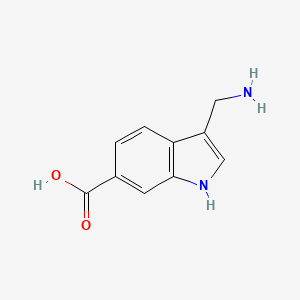
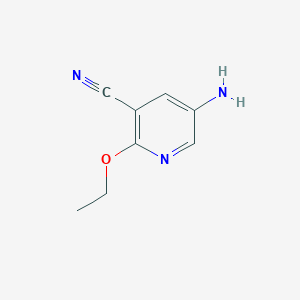
![3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid](/img/structure/B13320807.png)
![6-(tert-Butoxycarbonyl)-9-oxo-6-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13320809.png)
